D-Phenylalanine, N-(trifluoroacetyl)-
Description
Significance of D-Amino Acid Derivatives in Stereochemistry and Chemical Biology Research
While living organisms predominantly utilize L-amino acids for protein synthesis, D-amino acids are not mere biochemical oddities but play crucial roles in various biological systems. numberanalytics.comfrontiersin.org D-amino acids are enantiomers (non-superimposable mirror images) of their L-counterparts. numberanalytics.com Their distinct stereochemistry is fundamental to their unique biological functions.
A primary example of their significance is in the bacterial world. The peptidoglycan layer of bacterial cell walls, which is essential for cellular integrity, contains D-amino acids such as D-alanine and D-glutamate. wikipedia.orgfrontiersin.org The presence of these D-amino acids provides structural rigidity and confers resistance to degradation by most proteases, which are typically specific for L-amino acid peptide bonds. frontiersin.org
In more complex organisms, D-amino acids have been identified as important signaling molecules. For instance, D-serine acts as a neurotransmitter in the mammalian brain, modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are vital for memory and synaptic plasticity. numberanalytics.comwikipedia.org
The incorporation of D-amino acid derivatives, such as N-Trifluoroacetyl-D-Phenylalanine, into synthetic peptides is a key strategy in medicinal chemistry. Peptides containing D-amino acids often exhibit significantly enhanced stability against enzymatic degradation in the body. nbinno.comfrontiersin.org This increased resistance to proteolysis can lead to a longer biological half-life and improved bioavailability, making them attractive candidates for the development of more robust and effective peptide-based drugs. nbinno.com
Overview of Advanced Research Domains
The specific chemical properties of N-Trifluoroacetyl-D-Phenylalanine make it a valuable tool in several advanced research areas, particularly in analytical and synthetic chemistry.
Chiral Separations and Chromatography: One of the most prominent applications is in the enantioselective separation of amino acids. The N-trifluoroacetyl group, often combined with esterification of the carboxyl group (e.g., to form n-butyl esters), creates volatile derivatives suitable for analysis by gas chromatography (GC). acs.orgmst.edu Using a chiral stationary phase (CSP) in the GC column, the enantiomers of the derivatized amino acids can be separated and quantified. This technique is crucial for determining the enantiomeric purity of amino acid samples, a critical aspect in pharmaceutical development and metabolomics.
Asymmetric Synthesis: Derivatives of N-Trifluoroacetyl-D-Phenylalanine can serve as chiral building blocks or auxiliaries in asymmetric synthesis. The defined stereocenter of the D-phenylalanine moiety can be used to influence the stereochemical outcome of a chemical reaction, leading to the selective formation of a desired enantiomer of a target molecule. nih.govnih.gov
Peptide and Medicinal Chemistry: As a protected D-amino acid, N-Trifluoroacetyl-D-Phenylalanine is a precursor for the synthesis of peptides containing D-phenylalanine. acs.org Such peptides are investigated for their potential as therapeutic agents due to their enhanced stability. nbinno.com Fluorinated amino acids and their derivatives are also a subject of intense research, as the introduction of fluorine can modulate a molecule's biological properties, including metabolic stability and binding affinity. nih.gov The trifluoroacetyl group itself contains fluorine, adding to the compound's utility in studies involving fluorinated molecules.
| Research Domain | Specific Application of N-Trifluoroacetyl-D-Phenylalanine | Key Outcome/Advantage |
| Analytical Chemistry | Derivatizing agent for Gas Chromatography (GC) | Enables separation and quantification of D- and L-amino acid enantiomers. acs.orgmst.edu |
| Stereochemistry | Component of Chiral Stationary Phases (CSPs) | Facilitates the chromatographic resolution of racemic compounds. sigmaaldrich.com |
| Asymmetric Synthesis | Chiral building block or starting material | Used to synthesize enantiomerically pure complex molecules and unnatural amino acids. nih.govnih.gov |
| Medicinal Chemistry | Precursor for modified peptides | Incorporation of D-phenylalanine enhances peptide stability against enzymatic degradation. nbinno.comfrontiersin.org |
Properties
IUPAC Name |
(2R)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMOENDFIKQBZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of N Trifluoroacetyl D Phenylalanine
Synthetic Approaches to N-Trifluoroacetyl-D-Phenylalanine and Analogues
The preparation of N-Trifluoroacetyl-D-phenylalanine can be accomplished through several synthetic pathways, each offering distinct advantages depending on the desired scale and purity.
The most direct method for the synthesis of N-Trifluoroacetyl-D-phenylalanine involves the acylation of the primary amine of D-phenylalanine. This reaction is typically performed using trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) in an appropriate solvent. The high reactivity of the anhydride allows for an efficient reaction, often proceeding smoothly at room temperature. The choice of solvent and the addition of a base to neutralize the trifluoroacetic acid byproduct are critical for optimizing the yield and minimizing side reactions.
| Reagent | Base (optional) | Solvent | Typical Conditions |
| Trifluoroacetic Anhydride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temp |
This method is valued for its simplicity and the high yields often obtained. The resulting N-protected amino acid is typically a stable, crystalline solid that can be easily purified by recrystallization.
The N-trifluoroacetyl group serves as an effective protecting group during the synthesis of functionalized phenylalanine analogues. Its stability under certain reaction conditions allows for selective modification of other parts of the molecule. For example, in the synthesis of β-fluorophenylalanine derivatives, the N-trifluoroacetyl group is compatible with visible light-mediated benzylic fluorination. nih.gov
A study demonstrated that N-trifluoroacetyl phenylalanine derivatives, when subjected to a photosensitizer like dibenzosuberenone (B194781) and a fluorine source such as Selectfluor, yield the corresponding β-fluorinated products. The trifluoroacetyl group provided one of the most efficient outcomes for this transformation, with yields around 67-74%. nih.gov This highlights the utility of the N-trifluoroacetyl group in preparing structurally diverse and potentially biologically active phenylalanine analogues.
Table 1: Visible Light-Mediated Benzylic Fluorination of N-Trifluoroacetyl Phenylalanine Derivatives nih.gov
| Substrate | C-Terminal Group | Yield (%) |
|---|---|---|
| N-TFA-D-Phenylalanine | -OH | 67 |
| N-TFA-D-Phenylalanine | -OCH₃ | 74 |
Maintaining the stereochemical integrity of the α-carbon is paramount in amino acid and peptide synthesis. Racemization can occur during activation of the carboxylic acid group for amide bond formation. One key strategy to prevent this is the protection of the α-amino group.
While direct acylation of D-phenylalanine is common, racemization-free coupling in peptide synthesis often involves the use of pre-protected amino acids. Research has shown that using N-trifluoroacetyl-protected amino acid chlorides for peptide coupling reactions can proceed with virtually complete preservation of stereochemistry under specific conditions. lookchem.com This approach avoids the in-situ activation of the carboxylic acid in the presence of an unprotected or weakly protected amine, which is a common cause of racemization.
Furthermore, general strategies for racemization-free synthesis often employ robust protecting groups on the nitrogen before proceeding with coupling reactions. For instance, methods developed for other N-acyl phenylalanine derivatives utilize coupling reagents known for low racemization, such as T3P® (propanephosphonic acid anhydride) and PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate), when starting with a protected amino acid like Boc-D-phenylalanine. nih.govresearchgate.net This principle underscores the importance of the N-protecting group, such as the trifluoroacetyl moiety, in ensuring the enantiomeric purity of the final product.
Role as a Protecting Group in Organic Synthesis
The trifluoroacetyl (Tfa) group is employed as a protecting group for the amino function of D-phenylalanine, particularly in the context of peptide synthesis. Its strong electron-withdrawing character influences the reactivity of the protected amino acid and its stability profile allows for selective removal.
The Tfa group has been utilized for the N-terminal protection of amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). google.com Its presence enhances the acidity of the N-H proton, a property that can be exploited in specific synthetic transformations. rsc.org However, its primary role is to prevent the nucleophilic amino group from participating in unwanted side reactions during the activation and coupling of the C-terminus to another amino acid. pnas.org
Unwanted trifluoroacetylation of the N-terminal amine can sometimes occur as a side reaction during SPPS when trifluoroacetic acid (TFA) is used for the deprotection of other groups, such as the Boc group. pnas.orgnih.gov This highlights the stability of the N-trifluoroacetyl bond and the need for carefully controlled conditions. Mechanisms for this side reaction can involve the formation of trifluoroacetoxymethyl groups on the resin support, which then acylate the free amine. nih.gov
A key advantage of the trifluoroacetyl protecting group is its lability under mild basic conditions, which allows for its selective removal without affecting other, more robust protecting groups. researchgate.net This orthogonality is crucial in multi-step synthetic sequences.
The cleavage of the N-trifluoroacetyl group is typically achieved through hydrolysis using aqueous bases. guidechem.com The conditions are generally mild, making this deprotection strategy compatible with sensitive peptide structures.
Table 2: Common Reagents for N-Trifluoroacetyl Deprotection
| Reagent(s) | Solvent System | Conditions | Reference |
|---|---|---|---|
| Sodium Hydroxide (0.1-0.2 M) | Water or Ethanol-Water | Room Temperature | guidechem.com |
| Lithium Hydroxide (0.1-0.2 M) | Water or Ethanol-Water | Room Temperature | guidechem.com |
| Ammonia (B1221849) | Methanol | Room Temperature | guidechem.com |
| Potassium Carbonate (K₂CO₃) | Methanol/Water | Room Temperature | guidechem.com |
This facile removal under mild basic conditions contrasts with the harsher acidic conditions often required for other protecting groups like Boc, providing valuable strategic flexibility in complex syntheses. acs.org
Utilization in Complex Molecule Synthesis
N-Trifluoroacetyl-D-phenylalanine serves as a valuable chiral building block for the asymmetric synthesis of more complex molecular structures. Its activated carboxyl group, typically in the form of an acid chloride or N-hydroxysuccinimide ester, allows for its efficient incorporation into various scaffolds while preserving the D-configuration of the amino acid moiety.
A significant application of N-Trifluoroacetyl-D-phenylalanine is its use as a chiral acylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution reaction allows for the formation of chiral α-amino aryl ketones, which are important intermediates in the synthesis of various biologically active compounds. nih.gov
The process typically involves the conversion of N-Trifluoroacetyl-D-phenylalanine into a more reactive species, such as its acid chloride. This activated acyl donor then reacts with an aromatic compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield the corresponding N-trifluoroacetyl-D-phenylalaninophenone derivative. A key advantage of using the N-trifluoroacetyl group is its ability to prevent racemization at the chiral center during the reaction, a common problem with other N-protecting groups. mdma.ch Research has demonstrated that these Friedel-Crafts acylations can proceed with virtually complete retention of the original stereochemistry of the D-phenylalanine. mdma.ch
The reaction conditions, such as temperature and the stoichiometry of the Lewis acid, are crucial for achieving high yields and maintaining stereochemical purity. For instance, reactions carried out at room temperature have been shown to preserve the configurational identity of the starting amino acid. mdma.ch
Below is a data table summarizing representative Friedel-Crafts acylation reactions using N-trifluoroacetyl-α-amino acid chlorides with different aromatic substrates. While not all examples use the D-phenylalanine derivative specifically, they illustrate the general efficacy of this class of compounds in such reactions.
| N-TFA-Amino Acid Chloride | Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Product Yield (%) | Configurational Purity |
|---|---|---|---|---|---|---|
| (S)-N-(Trifluoroacetyl)alanyl chloride | Benzene | AlCl₃ (2.1) | CH₂Cl₂/Benzene | 23 | 68 | >99.7% S |
| (S)-N-(Trifluoroacetyl)valyl chloride | Benzene | AlCl₃ (2.1) | CH₂Cl₂/Benzene | 23 | 35 | >99.5% S |
| (S)-N-(Trifluoroacetyl)alanyl chloride | Veratrole | AlCl₃ (1.1) | CH₂Cl₂ | 23 | 32 | High |
| (S)-N-(Trifluoroacetyl)prolyl chloride | Benzene | AlCl₃ (2.1) | CH₂Cl₂ | 23 | 85 | High |
Data adapted from Nordlander J.E., et al., J. Org. Chem., 1984. mdma.ch
More recent studies have also explored the use of N-trifluoroacetyl-α-amino acid N-hydroxysuccinimide (OSu) esters as acyl donors in Friedel-Crafts reactions. nih.gov These reagents offer advantages in terms of stability and ease of handling compared to acid chlorides. The reaction of TFA-L-Ala-OSu with benzene, for example, has been shown to produce a high yield of the corresponding α-amino phenyl ketone. nih.gov This suggests a similar reactivity profile would be expected for the D-phenylalanine analogue.
The chiral ketones synthesized via the Friedel-Crafts acylation of N-Trifluoroacetyl-D-phenylalanine are versatile intermediates that can be further elaborated into a variety of complex organic scaffolds. One notable application is the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, a core structure found in many alkaloids and pharmacologically active compounds. mdma.chnih.gov
The synthetic route to these heterocyclic systems involves the initial Friedel-Crafts acylation product. The keto group of the resulting N-(trifluoroacetyl)amino ketone can be reduced to a methylene (B1212753) group. This reduction can be achieved using methods such as catalytic hydrogenation (H₂/Pd-C) or with triethylsilane in the presence of a strong acid, yielding an N-(trifluoroacetyl)-β-arylalkylamine. Importantly, these reduction methods also proceed without significant loss of configurational purity. mdma.ch
The resulting chiral amine can then undergo a Pictet-Spengler reaction. This acid-catalyzed cyclization, typically using formaldehyde (B43269) or another aldehyde, leads to the formation of the tetrahydroisoquinoline ring system. The stereochemistry at the newly formed C-1 position of the isoquinoline (B145761) ring is influenced by the existing chiral center derived from D-phenylalanine. This strategy allows for the stereocontrolled synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinolines. mdma.ch
Beyond tetrahydroisoquinolines, the activated nature of N-Trifluoroacetyl-D-phenylalanine allows for its incorporation into peptide and peptidomimetic structures. The trifluoroacetyl group can influence the conformational properties and metabolic stability of the resulting peptides. researchgate.net
Iii. Advanced Analytical Characterization and Chiral Separation Techniques
Spectroscopic Investigation Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of N-(trifluoroacetyl)-D-phenylalanine. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide detailed insights into its atomic arrangement and chiral integrity.
NMR spectroscopy serves as a powerful tool for the structural analysis of N-(trifluoroacetyl)-D-phenylalanine, offering specific information about the fluorine, proton, and carbon nuclei within the molecule.
The presence of the trifluoroacetyl group makes ¹⁹F NMR an exceptionally sensitive and specific technique for characterizing N-(trifluoroacetyl)-D-phenylalanine. The trifluoromethyl (CF₃) group provides a distinct singlet in the ¹⁹F NMR spectrum, free from the spectral crowding often observed in proton NMR.
The chemical shift of the trifluoroacetyl group is highly sensitive to its local electronic environment. researchgate.netdovepress.com For TFA-amino acid derivatives, the ¹⁹F chemical shift typically appears in a characteristic range. Research indicates that the general range for ¹⁹F chemical shifts of the TFA group is between -67 ppm and -85 ppm relative to CFCl₃. researchgate.net The precise chemical shift is influenced by several factors, including solvent polarity, substrate topology, and electronic effects within the molecule. researchgate.netdovepress.com For instance, an increase in solvent polarity generally leads to a downfield shift (deshielding) of the ¹⁹F resonance. researchgate.net This sensitivity allows ¹⁹F NMR to be a valuable probe for studying intermolecular interactions and conformational changes. nih.gov
Table 1: Factors Influencing ¹⁹F NMR Chemical Shift of the Trifluoroacetyl Group
| Factor | Effect on Chemical Shift | Rationale |
|---|---|---|
| Solvent Polarity | Increased polarity generally causes a downfield shift (deshielding). | Alteration of the electronic environment and solvent clustering around the polar TFA group. researchgate.net |
| Electronic Environment | Electron-withdrawing groups nearby can cause deshielding. | Modification of the electron density around the fluorine nuclei. researchgate.net |
| Molecular Topology | Steric hindrance and conformational constraints can influence the shift. | Changes in through-space magnetic anisotropy effects. researchgate.net |
| Concentration | Can affect chemical shift through intermolecular interactions. | Formation of aggregates or hydrogen bonding at higher concentrations. researchgate.net |
¹H and ¹³C NMR spectroscopy provide complementary structural information, allowing for the complete assignment of all non-fluorine atoms in the N-(trifluoroacetyl)-D-phenylalanine molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms. For N-(trifluoroacetyl)-D-phenylalanine, characteristic signals include those for the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon (α-H), and the diastereotopic methylene (B1212753) protons of the beta-carbon (β-CH₂). The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. nih.gov The α-H signal is expected to be a multiplet due to coupling with the adjacent β-protons and the amide proton. The β-protons will appear as two distinct multiplets due to their diastereotopic nature.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key resonances include the carbonyl carbons of the carboxylic acid and the trifluoroacetyl amide, the carbons of the phenyl ring, and the aliphatic α- and β-carbons. The trifluoromethyl group significantly influences the chemical shifts of nearby carbons. The carbonyl carbon of the TFA group is expected to be a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will appear as a quartet. Based on data for structurally similar compounds like N-trifluoroacetyl-4-nitro-phenylalanine, the expected chemical shifts can be estimated. spectrabase.comillinois.eduhmdb.ca
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(trifluoroacetyl)-D-phenylalanine
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl-H | Aromatic | ~7.2 - 7.4 (m) | - |
| α-H | CH | ~4.5 - 4.8 (m) | ~55 - 58 |
| β-H | CH₂ | ~3.0 - 3.3 (m) | ~37 - 40 |
| NH | Amide | Variable, broad | - |
| COOH | Carboxyl | Variable, broad | ~170 - 175 |
| Phenyl-C | Aromatic | - | ~127 - 136 |
| C=O (Amide) | Carbonyl | - | ~156 - 160 (q) |
| CF₃ | Trifluoromethyl | - | ~115 - 118 (q) |
Note: Predicted values are based on data for phenylalanine and its N-acyl derivatives. nih.govspectrabase.comillinois.eduhmdb.camit.edu Actual values may vary depending on solvent and experimental conditions. (m) = multiplet, (q) = quartet.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.gov As enantiomers have mirror-image structures, they produce CD spectra that are equal in magnitude but opposite in sign. This property makes CD an excellent technique for assessing the stereochemical purity of N-(trifluoroacetyl)-D-phenylalanine.
The CD spectrum of an amino acid derivative is characterized by electronic transitions associated with its chromophores, primarily the phenyl group and the amide linkage. nih.govresearchgate.net By measuring the CD spectrum of a sample of N-(trifluoroacetyl)-D-phenylalanine and comparing it to the spectrum of a pure standard of the L-enantiomer, the presence of any enantiomeric impurity can be detected and quantified. A pure sample of the D-enantiomer will exhibit a CD spectrum that is a perfect mirror image of the pure L-enantiomer. The presence of the L-enantiomer as an impurity would lead to a reduction in the observed CD signal intensity. This non-destructive technique is highly sensitive for determining enantiomeric excess. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Enantioseparation Techniques
Chromatographic methods are fundamental for separating the enantiomers of N-(trifluoroacetyl)-phenylalanine, which is essential for quality control and for studying the properties of the individual stereoisomers.
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. To make amino acids like phenylalanine amenable to GC analysis, they must first be derivatized to increase their volatility. The N-(trifluoroacetyl) group, in combination with esterification of the carboxylic acid (e.g., to a methyl or butyl ester), creates a derivative suitable for GC analysis.
The separation of the D- and L-enantiomers of the derivatized phenylalanine is achieved by using a capillary column coated with a chiral stationary phase (CSP). nih.govresearchgate.net These CSPs are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation.
A commonly used class of CSPs for this purpose are those based on chiral amino acid derivatives, such as Chirasil-Val, which is a polysiloxane functionalized with L-valine-tert-butylamide. nih.gov The separation mechanism involves transient diastereomeric interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte enantiomers and the chiral selector of the stationary phase. This technique allows for the baseline separation of the N-(trifluoroacetyl) esters of D- and L-phenylalanine, enabling accurate determination of enantiomeric purity. nih.govresearchgate.net
Table 3: Typical GC Parameters for Enantioseparation of N-(trifluoroacetyl)-amino acid esters
| Parameter | Typical Value / Type |
|---|---|
| Column Type | Capillary Column |
| Chiral Stationary Phase (CSP) | e.g., Chirasil-Val, Cyclodextrin (B1172386) derivatives researchgate.net |
| Derivatization | N-trifluoroacetylation and O-alkylation (e.g., methyl, butyl ester) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature for optimal resolution |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
HPLC is a powerful technique for separating the stereoisomers of N-(trifluoroacetyl)-D-phenylalanine. The resolution of these enantiomers can be achieved through two primary strategies: indirect separation via the formation of diastereomers or direct separation on a chiral stationary phase.
The indirect method of chiral resolution involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physicochemical properties, they can be separated on a conventional achiral stationary phase using HPLC.
Several CDAs have been effectively utilized for the resolution of amino acids. nih.gov The choice of reagent is crucial for achieving successful separation. Commonly used agents include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide, or FDAA) and its analogs, as well as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.netspringernature.com The reaction involves the nucleophilic substitution of a reactive group on the CDA by the amino group of the phenylalanine derivative. nih.gov The resulting diastereomeric derivatives exhibit different retention times on a reversed-phase HPLC column, allowing for their separation and quantification. mdpi.com For instance, an advanced version of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has demonstrated high sensitivity and effective separation for derivatized chiral amino acids when analyzed by LC-MS. mdpi.com
| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Reaction Conditions | Detection Method |
|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide | FDAA (Marfey's Reagent) | Reaction at 50°C for 1 hour in a basic medium (e.g., triethylamine). nih.gov | UV (340 nm) nih.gov, MS |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Reaction at room temperature for 10 minutes in a basic medium. nih.gov | UV, MS |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Reaction at room temperature for 20 minutes. nih.gov | UV, MS |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Reaction with amino acids to form diastereomers for LC/MS/MS analysis. mdpi.com | MS/MS mdpi.com |
Direct enantiomeric resolution on chiral stationary phases (CSPs) is often preferred as it avoids the potential for racemization during derivatization. mst.edu This method relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
A variety of CSPs have proven effective for the separation of underivatized amino acids and their N-derivatized forms, including N-(trifluoroacetyl)-D-phenylalanine. sigmaaldrich.com These include:
Macrocyclic Glycopeptide Phases: Teicoplanin-based CSPs, such as CHIROBIOTIC T, are widely used for separating a broad range of amino acid analogues. researchgate.netmst.edusigmaaldrich.com Separations are typically achieved using hydro-organic mobile phases in a reversed-phase mode, where the differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the complex structure of the teicoplanin molecule lead to resolution. mst.edunih.gov
Polysaccharide-Based Phases: CSPs derived from cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel and Chiralpak columns, are highly versatile. mdpi.com The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the carbamate (B1207046) derivatives of the polysaccharide, which are often coated or immobilized on a silica (B1680970) support. researchgate.net
Crown Ether Phases: Chiral crown ether-based CSPs, like Crownpak CR(+), are particularly effective for resolving primary amino acids and compounds containing primary amine groups. researchgate.net The separation mechanism involves the complexation of the protonated amino group of the analyte within the chiral cavity of the crown ether.
| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Primary Interaction Mechanism |
|---|---|---|---|
| Macrocyclic Glycopeptide | Chirobiotic T / Teicoplanin | Methanol/Water mixtures, sometimes with acid/base modifiers. mst.edunih.gov | Inclusion, hydrogen bonding, ionic and dipole interactions. |
| Polysaccharide Derivative | Chiralpak / Chiralcel | Hexane/2-Propanol with additives like TFA for normal phase. researchgate.net | Hydrogen bonding, dipole-dipole interactions, steric hindrance within chiral grooves. |
| Chiral Crown Ether | Crownpak CR(+) | Aqueous perchloric acid or other acidic mobile phases. researchgate.net | Host-guest complexation involving the primary amino group. |
Mass Spectrometry for Derivative Identification and Quantification
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of D-Phenylalanine, N-(trifluoroacetyl)-.
For GC-MS analysis, derivatization of amino acids is essential to increase their volatility and thermal stability. sigmaaldrich.comnih.gov The N-trifluoroacetyl group serves this purpose for the amino moiety. The carboxyl group is often simultaneously derivatized, for instance, by esterification to form a methyl or trimethylsilyl (B98337) (TMS) ester. dtic.milnist.gov The resulting N-trifluoroacetyl amino acid esters are amenable to GC separation and subsequent detection by MS. nih.gov
Upon entering the mass spectrometer, the derivatized molecule undergoes ionization, typically electron ionization (EI) for GC-MS. The resulting molecular ion and its subsequent fragmentation produce a characteristic mass spectrum that serves as a chemical fingerprint for the compound. nih.gov The analysis of fragmentation patterns allows for unambiguous structure confirmation. For example, the mass spectrum of N-Trifluoroacetyl-L-phenylalanine methyl ester shows characteristic ions that can be used for its identification. nist.gov Similarly, the TMS ester of N-(trifluoroacetyl)-L-phenylalanine also produces a unique mass spectrum. nist.gov These specific fragmentation patterns are crucial for distinguishing the derivative from other components in a complex sample.
LC-MS/MS is another powerful technique, offering high sensitivity and specificity, making it well-suited for quantifying low levels of analytes. nih.gov This method can be used to analyze derivatives formed with chiral agents like L-FDLA, allowing for simultaneous separation and quantification of D- and L-amino acids. mdpi.com In quantitative studies, specific fragment ions are monitored using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity and reduce chemical noise, enabling precise measurement of the target analyte's concentration.
| Derivative | Analytical Technique | Molecular Weight | Key Information / Application |
|---|---|---|---|
| N-(trifluoroacetyl)-L-phenylalanine, methyl ester | GC-MS | 275.22 g/mol | Volatile derivative suitable for GC. The mass spectrum provides a fingerprint for identification. nist.gov |
| N-(trifluoroacetyl)-L-phenylalanine, trimethylsilyl ester | GC-MS | 333.38 g/mol | Another common volatile derivative for GC-MS analysis with a distinct mass spectrum. nist.gov |
| L-FDLA derivatized D-Phenylalanine | LC-MS/MS | Varies | Used for chiral resolution and quantification in biological matrices; MRM enhances sensitivity. mdpi.com |
Iv. Investigations of Biochemical and Biomolecular Interactions in Vitro Focus
Enzyme-Ligand Binding and Catalytic Mechanism Studies
The interaction of D-Phenylalanine, N-(trifluoroacetyl)- with enzymes, particularly proteases, provides insights into ligand binding and the characterization of enzyme active sites.
Interaction with Proteases and Enzyme Active Site Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in studying the binding of N-trifluoroacetyl derivatives of phenylalanine to the enzyme chymotrypsin. Early studies using ¹⁹F NMR spectroscopy demonstrated that separate resonances could be observed for the D- and L-enantiomers in the presence of chymotrypsin, indicating distinct binding environments within the enzyme's active site.
The interaction of N-(trifluoroacetyl)-D-phenylalanine with α-chymotrypsin has been quantitatively assessed, yielding specific dissociation constants (Kᵢ). This binding event is a key aspect of characterizing the enzyme's active site, revealing the specific molecular features that govern ligand recognition and affinity. The trifluoroacetyl group, with its strong ¹⁹F NMR signal, serves as a sensitive probe for monitoring these interactions.
| Compound | Enzyme | Method | Dissociation Constant (Kᵢ) (mM) |
| N-(trifluoroacetyl)-D-phenylalanine | α-Chymotrypsin | ¹⁹F NMR Spectroscopy | 2.5 |
This table presents the dissociation constant for the interaction of N-(trifluoroacetyl)-D-phenylalanine with α-chymotrypsin, as determined by ¹⁹F NMR spectroscopy.
Allosteric Modulation and Inhibition Kinetics in Isolated Systems
Molecular Recognition Phenomena in Biological Mimetic Systems
The principles of molecular recognition, fundamental to biological processes, can be studied using simplified, artificial systems that mimic biological environments. Cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are common models for studying host-guest chemistry and chiral recognition of amino acid derivatives.
While specific studies on the interaction of D-Phenylalanine, N-(trifluoroacetyl)- with cyclodextrins are limited, research on the closely related compound, N-acetyl-D-phenylalanine, provides significant insights. X-ray crystallography studies of the complex between β-cyclodextrin and N-acetyl-D-phenylalanine have revealed a well-ordered structure at room temperature. nih.gov This contrasts with the disordered complex formed with the L-enantiomer, highlighting the chiral recognition capabilities of the cyclodextrin (B1172386) host. nih.gov These findings suggest that the N-acyl group and the stereochemistry of the amino acid are critical determinants in the molecular recognition process within these biomimetic systems. The trifluoroacetyl group in D-Phenylalanine, N-(trifluoroacetyl)- would likely influence the binding affinity and specificity within such a host-guest system due to its size and electronegativity.
Applications in Non-Canonical Amino Acid Incorporation Research
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for protein engineering and for studying protein structure and function. This is often achieved using orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon (e.g., the amber stop codon, UAG) and insert the desired ncAA.
Cell-free protein synthesis (CFPS) systems are particularly advantageous for this purpose, as they allow for high yields of proteins containing ncAAs and offer the flexibility to optimize the concentrations of necessary components. uow.edu.au While specific data on the incorporation of D-Phenylalanine, N-(trifluoroacetyl)- is not available, studies with structurally similar fluorinated phenylalanine derivatives, such as trifluoromethyl-phenylalanine (tfmF), demonstrate the feasibility and efficiency of this approach. uow.edu.auoregonstate.edu
The incorporation of such fluorinated amino acids provides a powerful tool for ¹⁹F NMR studies of proteins, allowing for the sensitive detection of conformational changes and interactions. oregonstate.edu The efficiency of incorporation can be influenced by the specific ncAA, the orthogonal synthetase/tRNA pair used, and the context of the insertion site within the protein. nih.gov
| Non-Canonical Amino Acid | Protein | Synthesis System | Yield of Modified Protein (mg/L) | Incorporation Efficiency (%) |
| p-azido-L-phenylalanine (pAzF) | sfGFP | E. coli Cell-Free | 0.9 - 1.7 | 50 - 88 |
| p-propargyloxy-L-phenylalanine (pPaF) | sfGFP | E. coli Cell-Free | 0.9 - 1.7 | 50 - 88 |
This table shows the yields and incorporation efficiencies for the site-specific incorporation of two different non-canonical amino acids into superfolder Green Fluorescent Protein (sfGFP) using an E. coli cell-free protein synthesis system. This data is representative of the potential for incorporating novel amino acids like D-Phenylalanine, N-(trifluoroacetyl)-. nih.gov
V. Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions
Molecular modeling and docking simulations are instrumental in understanding how N-(trifluoroacetyl)-D-phenylalanine interacts with biological receptors. These computational techniques predict the preferred orientation and binding affinity of the molecule within the active site of a protein or other macromolecular target.
Docking studies typically involve generating a three-dimensional model of N-(trifluoroacetyl)-D-phenylalanine and virtually screening it against a library of receptor structures. The process calculates the binding energy for various poses, identifying the most stable ligand-receptor complexes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding process. For instance, the trifluoroacetyl group can significantly influence binding through its electron-withdrawing nature and potential for hydrogen bonding, while the phenyl ring often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.
While specific docking studies on N-(trifluoroacetyl)-D-phenylalanine are not extensively documented in publicly available literature, the principles can be inferred from studies on similar molecules. For example, molecular docking has been used to study the interaction of phenylalanine-containing peptides with enzymes like superoxide (B77818) dismutase (SOD). researchgate.net These studies highlight the importance of the phenylalanine residue in forming π-π stacking interactions with amino acid residues at the active site. researchgate.net Such insights are transferable to understanding the potential interactions of N-(trifluoroacetyl)-D-phenylalanine with various biological targets.
Table 1: Potential Intermolecular Interactions in Ligand-Receptor Complexes of N-(trifluoroacetyl)-D-phenylalanine
| Interaction Type | Molecular Moiety Involved | Potential Receptor Residues |
|---|---|---|
| Hydrogen Bonding | N-H group, C=O group, CF3 group | Asp, Glu, Ser, Thr, Asn, Gln |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Phenyl ring, -CH2- group | Ala, Val, Leu, Ile, Pro |
| Electrostatic Interactions | Trifluoroacetyl group (partial negative charge on oxygen and fluorine atoms) | Arg, Lys, His |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis of N-(trifluoroacetyl)-D-phenylalanine involves identifying the molecule's stable three-dimensional structures (conformers) and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. The energy landscape is a map of the molecule's potential energy as a function of its geometric parameters, with valleys representing stable conformers and peaks representing transition states. nih.goveoht.info
Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational space of the molecule by systematically rotating its single bonds. For N-(trifluoroacetyl)-D-phenylalanine, key rotational degrees of freedom include the dihedral angles of the backbone and the side chain.
Studies on related molecules, such as N-Acetyl-Phenylalanine-NH2 (NAPA), have identified several stable conformers, including betaL and gammaL backbone structures, stabilized by intramolecular hydrogen bonds. nih.gov Similar interactions are expected to play a role in determining the preferred conformations of N-(trifluoroacetyl)-D-phenylalanine. The bulky and highly electronegative trifluoroacetyl group will likely impose significant steric and electronic constraints, influencing the accessible conformations and the relative energies of the conformers. Mapping the free-energy landscape can be achieved through enhanced-sampling molecular dynamics simulations. elifesciences.orgnih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of N-(trifluoroacetyl)-D-phenylalanine
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| Φ (phi) | C'-N-Cα-C' | Defines the backbone conformation |
| Ψ (psi) | N-Cα-C'-N | Defines the backbone conformation |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the side-chain orientation |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Defines the side-chain orientation |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure of N-(trifluoroacetyl)-D-phenylalanine. These calculations can determine properties like orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
The trifluoroacetyl group, with its three highly electronegative fluorine atoms, significantly impacts the electronic properties of the molecule. It acts as a strong electron-withdrawing group, which can affect the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen. Quantum chemical calculations can quantify these effects. For example, studies on the interaction of trifluoroacetic acid (TFA) with phenylalanine have shown that TFA can intercalate between stacked aromatic rings, influencing the interaction network. nih.gov
Calculations of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's chemical reactivity. nih.gov The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions of positive and negative potential that are important for intermolecular interactions.
Table 3: Predicted Effects of the Trifluoroacetyl Group on Electronic Properties
| Property | Predicted Effect | Rationale |
|---|---|---|
| N-H Acidity | Increased | Electron-withdrawing effect of the CF3 group stabilizes the conjugate base. |
| Carbonyl Oxygen Basicity | Decreased | Electron-withdrawing effect of the CF3 group reduces the electron density on the oxygen atom. |
| Dipole Moment | Increased | The highly polar C-F bonds contribute significantly to the overall molecular dipole moment. |
| Reactivity | Altered patterns of electrophilic and nucleophilic sites | Redistribution of electron density due to the inductive effect of the CF3 group. |
Prediction of Spectroscopic Properties and Chiral Discrimination Mechanisms
Computational methods are valuable for predicting and interpreting the spectroscopic properties of N-(trifluoroacetyl)-D-phenylalanine, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for different conformers, it is possible to identify the experimentally observed species. For instance, DFT calculations have been successfully used to predict the vibrational spectra of L-phenylalanine. researchgate.net
Theoretical calculations can also shed light on the mechanisms of chiral discrimination. The interaction of N-(trifluoroacetyl)-D-phenylalanine with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor, can be modeled to understand the energetic differences that lead to enantiomeric separation or specific biological responses. These models can reveal the specific intermolecular interactions responsible for the differential recognition of the D-enantiomer. Studies on phenylalanine systems have explored the conformational energy variations and intermolecular interactions in L-L and D-L pairs to understand chiral discrimination. researchgate.net The presence of the trifluoroacetyl group can introduce additional interaction sites that may enhance or alter these chiral recognition processes.
Vi. Future Research Perspectives and Methodological Advancements
Development of Novel Synthetic Routes to Access Derivatized D-Phenylalanines
The synthesis of enantiomerically pure D-phenylalanine derivatives is a critical area of research, as these compounds are valuable chiral building blocks for pharmaceuticals and other bioactive molecules. mdpi.comnih.gov Future efforts will likely focus on enhancing the efficiency, selectivity, and sustainability of synthetic methodologies.
One promising avenue is the continued development of enzymatic and chemoenzymatic cascade reactions. nih.govresearchgate.net These approaches offer high stereoselectivity under mild reaction conditions. For instance, the use of engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and D-amino acid dehydrogenases, has shown success in producing various D-phenylalanine derivatives. nih.govresearchgate.net Future work may involve the discovery and engineering of novel enzymes with expanded substrate scope and improved catalytic efficiency to generate a wider array of derivatized D-phenylalanines. nih.gov
Another area of focus is the advancement of asymmetric catalytic methods. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amino acids and is a subject of ongoing research for industrial-scale production of D-phenylalanine. chemicalbook.com Additionally, the development of novel chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, provides an effective route to chiral phenylalanine derivatives. nih.gov The exploration of new catalyst systems and reaction conditions will be crucial for accessing previously inaccessible D-phenylalanine analogues.
Furthermore, methods for the stereoinversion of readily available L-amino acids into their D-enantiomers are being refined. mdpi.comrsc.org This includes biocatalytic cascades that can achieve high yields and enantiomeric excess. rsc.org The development of efficient one-pot processes will be a key objective to streamline the synthesis of D-phenylalanine derivatives.
The following table summarizes some of the emerging synthetic strategies for derivatized D-phenylalanines:
| Synthetic Strategy | Key Features | Potential Advancements |
| Enzymatic/Chemoenzymatic Cascades | High stereoselectivity, mild reaction conditions. nih.govresearchgate.net | Discovery and engineering of novel enzymes with broader substrate specificity. nih.gov |
| Asymmetric Catalysis | High efficiency and enantioselectivity, suitable for industrial applications. chemicalbook.com | Development of new and more robust chiral catalysts. nih.gov |
| Stereoinversion of L-Amino Acids | Utilizes abundant starting materials. mdpi.comrsc.org | Optimization of one-pot reaction sequences for improved efficiency. rsc.org |
| Fluorination Reactions | Access to fluorinated D-phenylalanine derivatives with unique properties. nih.gov | Development of more selective and milder fluorinating agents. |
Innovations in Chiral Analytical Methodologies
The accurate and sensitive analysis of chiral molecules like D-Phenylalanine, N-(trifluoroacetyl)- is paramount for both research and quality control. Future advancements in analytical chemistry are expected to provide more powerful tools for chiral separations and characterization.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) will continue to be important techniques. mdpi.com The development of novel CSPs with enhanced enantioseparation capabilities for a wider range of derivatized amino acids is an active area of research. mdpi.com Additionally, ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) are emerging as faster and more efficient alternatives for chiral separations. mdpi.comwaters.com
The use of chiral derivatizing agents (CDAs) in conjunction with chromatographic methods is another key strategy. mdpi.comfujifilm.com These reagents react with the analyte to form diastereomers that can be separated on achiral columns. Future research will likely focus on the design of new CDAs that offer improved reaction kinetics, higher detection sensitivity, and broader applicability. nih.gov
Mass spectrometry (MS) coupled with chiral separation techniques is becoming increasingly important for the analysis of complex biological samples. mdpi.comfujifilm.com Innovations such as trapped ion mobility-mass spectrometry (TIMS-MS) offer rapid and highly sensitive chiral analysis. nih.gov This technique, when combined with chiral derivatization, allows for the automated and high-throughput analysis of amino acid enantiomers. nih.gov
The following table highlights some of the key innovations in chiral analytical methodologies:
| Analytical Technique | Principle | Future Directions |
| Chiral Chromatography (HPLC, GC, UHPLC, SFC) | Enantioselective separation on a chiral stationary phase. mdpi.com | Development of novel and more efficient chiral stationary phases. mdpi.com |
| Chiral Derivatization | Formation of diastereomers for separation on achiral columns. mdpi.comfujifilm.com | Design of new chiral derivatizing agents with improved performance. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase. nih.gov | Integration with automated derivatization for high-throughput chiral analysis. nih.gov |
| Enantioselective Extraction | Liquid-liquid extraction using chiral selectors. mdpi.comacs.org | Development of more efficient and environmentally friendly chiral extraction systems. mdpi.com |
Exploration of Complex Biomolecular Pathways and Mechanisms
While the biological roles of many L-amino acids are well-established, the functions of D-amino acids and their derivatives are still being uncovered. frontiersin.orgnih.gov Future research will delve deeper into the complex biomolecular pathways and mechanisms in which these molecules participate.
D-amino acids are known to be present in various organisms, from bacteria to mammals, and are involved in diverse physiological processes. frontiersin.orgdiva-portal.orgnih.gov In bacteria, for example, D-amino acids are key components of the peptidoglycan cell wall. numberanalytics.com In mammals, D-serine and D-aspartate act as neurotransmitters. nih.gov The specific roles of other D-amino acids, including D-phenylalanine and its derivatives, are less understood and represent a significant area for future investigation.
Research will likely focus on identifying the enzymes responsible for the synthesis and degradation of D-amino acid derivatives in various organisms. researchgate.net This will involve the use of advanced analytical techniques to detect and quantify these molecules in biological samples. chromatographyonline.com Understanding the regulation of these metabolic pathways will provide insights into their physiological significance.
Furthermore, the interaction of D-amino acid derivatives with biological macromolecules, such as receptors and enzymes, will be a key area of study. nih.gov Investigating these interactions at the molecular level will help to elucidate the mechanisms by which these compounds exert their biological effects. The potential for D-amino acids to act as biomarkers for various diseases is also an emerging area of interest. chromatographyonline.com
Integration of Multidisciplinary Approaches in Academic Inquiry
Addressing the complexities of D-amino acid research will require the integration of knowledge and techniques from multiple scientific disciplines. iim.health A holistic approach that combines chemistry, biology, and computational science will be essential for making significant progress.
Systems biology approaches, which involve the large-scale analysis of biological systems, will be crucial for understanding the global impact of D-amino acid derivatives. frontiersin.org This includes the use of 'omics' technologies, such as metabolomics, proteomics, and transcriptomics, to obtain a comprehensive view of the cellular response to these molecules. creative-proteomics.com
Computational modeling and bioinformatics will play a vital role in analyzing large datasets and predicting the biological functions of D-amino acid derivatives. These tools can be used to identify potential protein targets and to simulate the interactions of these molecules with biological systems.
Chemical biology will provide the tools to synthesize novel molecular probes and to develop assays for studying the biological activities of D-amino acid derivatives. This will enable researchers to investigate their roles in living cells and organisms with high precision.
The convergence of these disciplines will facilitate a more complete understanding of the chemistry and biology of D-Phenylalanine, N-(trifluoroacetyl)- and other derivatized D-amino acids, ultimately paving the way for new discoveries and applications.
Q & A
Q. What are the recommended synthetic routes for N-(trifluoroacetyl)-D-phenylalanine in academic research?
- Methodological Answer : The compound is typically synthesized via enzymatic resolution or chemical trifluoroacetylation. For enantioselective synthesis, nitrilase enzymes in a methanol/water solvent system (pH 8, 37°C) can dynamically resolve racemic substrates, followed by acidification with HCl to precipitate the product . Alternatively, trifluoroacetylation of D-phenylalanine using trifluoroacetic anhydride under anhydrous conditions with base catalysis (e.g., pyridine) is a common protective group strategy. Post-synthesis purification via recrystallization or chromatography ensures enantiomeric purity .
Q. How can the crystal structure of N-(trifluoroacetyl)-D-phenylalanine derivatives be determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) with MoKα radiation (λ = 0.71069 Å) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., acetonitrile/water). Data collection includes measuring torsion angles (e.g., N18-C2-C3-C4 = 4°) and hydrogen bonding networks (e.g., N11–O24 and N18–O24 interactions). Software like SHELX or Olex2 refines atomic coordinates and displacement parameters (Table 2 in ). H-atom positions are calculated geometrically or located via difference Fourier maps .
Q. What analytical techniques are suitable for characterizing N-(trifluoroacetyl)-D-phenylalanine?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR detects trifluoroacetyl groups (δ ≈ -70 to -75 ppm). ¹H and ¹³C NMR confirm backbone structure and stereochemistry .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 266.1 for C₁₁H₁₃F₃NO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystal structures of N-(trifluoroacetyl)-D-phenylalanine derivatives?
- Methodological Answer : Contradictions arise from solvent effects or conformational flexibility. To resolve:
- Compare multiple crystal structures (e.g., Z-conformation in vs. other derivatives).
- Perform density functional theory (DFT) calculations to model intramolecular interactions (e.g., N–H···O hydrogen bonds).
- Analyze anisotropic displacement parameters to assess thermal motion and positional uncertainty .
Q. What strategies mitigate decomposition of N-(trifluoroacetyl)-D-phenylalanine during long-term storage?
- Methodological Answer :
Q. How does the trifluoroacetyl group influence the biological activity of D-phenylalanine derivatives?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances metabolic stability by resisting enzymatic cleavage. In vitro assays (e.g., ROS scavenging in ) show improved antioxidant activity due to increased electrophilicity. To assess:
- Compare IC₅₀ values of trifluoroacetylated vs. non-acetylated derivatives in cell-based assays.
- Use molecular docking to evaluate binding affinity to target proteins (e.g., kinases or oxidoreductases) .
Q. What computational methods predict the reactivity of N-(trifluoroacetyl)-D-phenylalanine in peptide coupling reactions?
- Methodological Answer :
- Quantum Mechanics : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate coupling reactions (e.g., with EDC/HOBt) to model activation energy barriers.
- Machine Learning : Train models on existing coupling reaction datasets to predict yields under varying conditions (solvent, temperature) .
Data Contradiction Analysis
Q. Why do enzymatic synthesis yields vary across studies for N-(trifluoroacetyl)-D-phenylalanine?
- Methodological Answer : Variability stems from enzyme source (e.g., bacterial vs. fungal nitrilase) and substrate specificity. To optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
